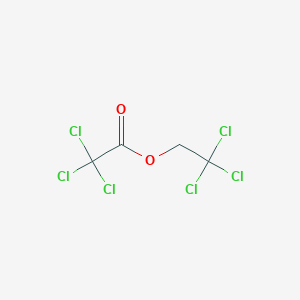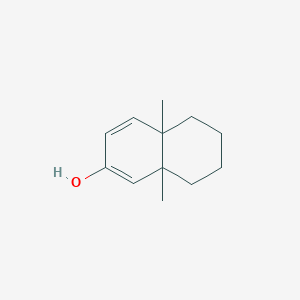
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as muscone, is a natural organic compound that is commonly found in musk deer glands. It has a strong musky odor and has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to interact with a number of different receptors and enzymes, including the adenosine receptor, the NMDA receptor, and the acetylcholinesterase enzyme.
Efectos Bioquímicos Y Fisiológicos
Muscone has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress, increase antioxidant activity, and modulate immune function. It has also been found to improve glucose metabolism and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be difficult to work with due to its strong odor, which can interfere with other experiments and can be difficult to remove from lab equipment.
Direcciones Futuras
There are a number of potential future directions for research on 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. One area of interest is its potential as a natural insecticide. Muscone has been found to be toxic to a number of different insect species, and further research could explore its potential as an alternative to synthetic insecticides. Another area of interest is its potential as a natural preservative in food products. Muscone has been found to have antimicrobial properties, and further research could explore its potential as a natural preservative in a variety of food products. Finally, research could explore the potential of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a therapeutic agent for a variety of different diseases and conditions, including cancer, inflammation, and cognitive decline.
Métodos De Síntesis
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from other chemical compounds. Biotechnology involves the use of microorganisms or enzymes to produce 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from natural sources.
Aplicaciones Científicas De Investigación
Muscone has been found to have a variety of potential therapeutic applications. It has been studied for its ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Muscone has also been found to have potential as an insecticide and as a natural preservative in food products.
Propiedades
Número CAS |
13485-66-0 |
|---|---|
Nombre del producto |
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H18O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h5,8-9,13H,3-4,6-7H2,1-2H3 |
Clave InChI |
QRCWUTMLOGAGJQ-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1(C=C(C=C2)O)C |
SMILES canónico |
CC12CCCCC1(C=C(C=C2)O)C |
Sinónimos |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



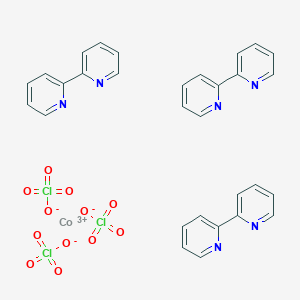
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

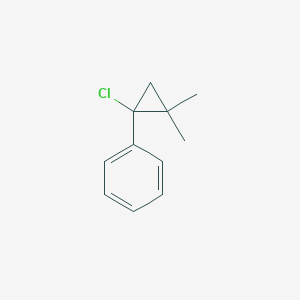
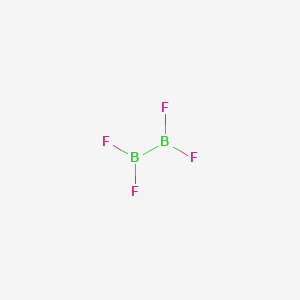
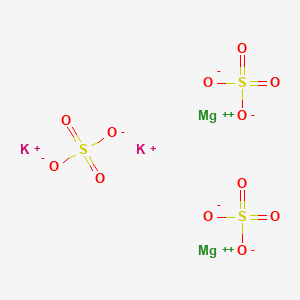
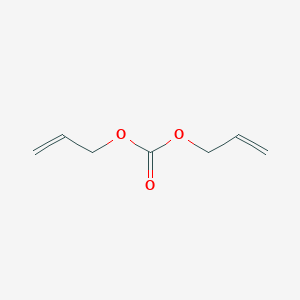
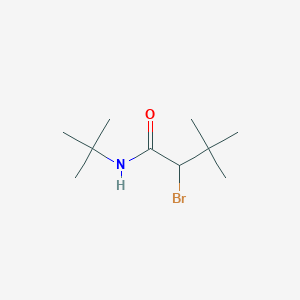
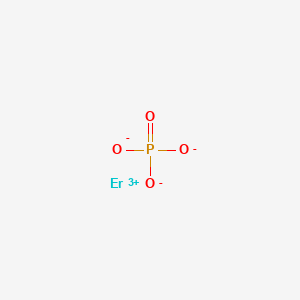

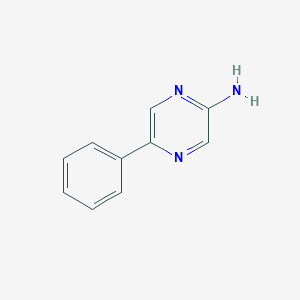
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
